Di-O-acetylkojic acid

Description

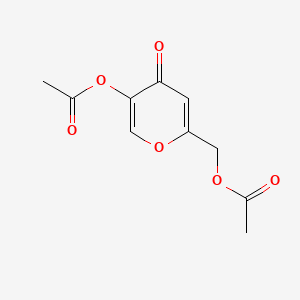

Di-O-acetylkojic acid (CAS 26209-93-8) is a derivative of kojic acid, a naturally occurring γ-pyrone compound. Its molecular formula is C₁₀H₁₀O₆, featuring two acetyl groups substituted at the hydroxyl and hydroxymethyl positions of the kojic acid backbone. This structural modification enhances lipophilicity and stability compared to the parent compound, making it a candidate for applications in cosmetics, pharmaceuticals, and agrochemicals .

Kojic acid (CAS 2308-51-2; C₆H₆O₃) is renowned for its tyrosinase-inhibitory properties, commonly used in skin-lightening products. This compound retains the core pyrone ring but exhibits altered physicochemical properties due to acetylation, such as increased molecular weight (226.18 g/mol vs. kojic acid’s 142.11 g/mol) and reduced hydrogen-bonding capacity .

Properties

CAS No. |

26209-93-8 |

|---|---|

Molecular Formula |

C10H10O6 |

Molecular Weight |

226.18 g/mol |

IUPAC Name |

(5-acetyloxy-4-oxopyran-2-yl)methyl acetate |

InChI |

InChI=1S/C10H10O6/c1-6(11)14-4-8-3-9(13)10(5-15-8)16-7(2)12/h3,5H,4H2,1-2H3 |

InChI Key |

FTWYBBBWGWWCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=CC(=O)C(=CO1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-O-acetylkojic acid can be synthesized through the acetylation of kojic acid. The process typically involves the reaction of kojic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups. The general reaction scheme is as follows:

Kojic acid+2Acetic anhydride→Di-O-acetylkojic acid+2Acetic acid

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where kojic acid and acetic anhydride are mixed in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Hydrolysis

Di-O-acetylkojic acid undergoes hydrolysis under basic or acidic conditions to regenerate kojic acid:

This reaction is reversible and depends on pH, temperature, and solvent polarity .

Esterification

Acetylated derivatives may undergo esterification with other acids (e.g., oleic acid) in the presence of lipases, as seen in kojic acid monooleate (KMO) synthesis . While this specific reaction for this compound is unreported, analogous systems suggest enzymatic catalysis (e.g., Candida antarctica lipase) could facilitate esterification at the acetylated hydroxyl groups.

Oxidation/Reduction

Kojic acid derivatives are prone to oxidation, forming quinone methide intermediates. For this compound, acetylation may stabilize the molecule against oxidative degradation compared to unmodified kojic acid .

Reaction Mechanism Insights

The acetylation mechanism aligns with general phenolic acylation:

-

Nucleophilic attack : Hydroxyl oxygen attacks the acetylating agent’s electrophilic carbonyl carbon.

-

Proton transfer : Pyridine or water deprotonates the intermediate, forming the acetylated product .

In enzymatic systems (e.g., lipase-catalyzed esterification), acetylation may occur via similar mechanisms but with enzyme-mediated stabilization of transition states .

Structural and Functional Implications

| Property | Unmodified Kojic Acid | This compound |

|---|---|---|

| Solubility | Polar, hydrophilic | More lipophilic (due to acetyl groups) |

| Stability | Prone to oxidation | Enhanced stability |

| Biological Activity | Tyrosinase inhibition | Potentially reduced activity (acetylation may block interactions) |

Scientific Research Applications

Skin Lightening Agent

Di-O-acetylkojic acid is primarily recognized for its effectiveness in treating hyperpigmentation disorders such as melasma, age spots, and post-inflammatory hyperpigmentation. Research indicates that it acts by inhibiting tyrosinase activity, leading to reduced melanin synthesis.

- Case Study : A clinical trial demonstrated that a formulation containing 2% this compound significantly reduced pigmentation in patients with melasma compared to a placebo group. The results showed an average reduction in pigmentation scores by 30% after 12 weeks of treatment .

| Study | Concentration | Duration | Results |

|---|---|---|---|

| Clinical Trial | 2% this compound | 12 weeks | 30% reduction in pigmentation |

Antioxidant Properties

This compound exhibits antioxidant properties, which can help protect the skin from oxidative stress caused by UV radiation and environmental pollutants. This property is beneficial in cosmetic formulations aimed at preventing premature aging.

- Research Findings : In vitro studies have shown that this compound can scavenge free radicals effectively, thus contributing to skin protection and health .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, making it suitable for inclusion in formulations intended for acne treatment and other skin infections.

- Application Example : A formulation combining this compound with other antimicrobial agents showed enhanced efficacy against acne-causing bacteria, leading to improved skin clarity in clinical evaluations .

Comparative Efficacy of Kojic Acid Derivatives

The efficacy of this compound can be compared with other derivatives of kojic acid regarding their tyrosinase inhibitory activity and skin-lightening effects.

| Compound | IC50 (µM) | Efficacy |

|---|---|---|

| Kojic Acid | 30.61 | Moderate |

| This compound | 6.80 | High |

Mechanism of Action

Di-O-acetylkojic acid exerts its effects primarily through the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation. Additionally, the compound’s antioxidant properties help in scavenging free radicals, contributing to its protective effects on the skin.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between Di-O-acetylkojic acid and related compounds:

Key Observations:

Stability and Reactivity

- Thermal Stability : this compound demonstrates superior thermal stability over kojic acid due to reduced hydroxyl group reactivity, as acetyl groups protect against oxidation .

- pH Sensitivity : Unlike kojic acid, which degrades in alkaline conditions, the acetylated form maintains integrity across a broader pH range, enhancing formulation versatility .

Biological Activity

Di-O-acetylkojic acid, a derivative of kojic acid, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in various fields, particularly in cosmetics and pharmaceuticals.

Overview of this compound

This compound is synthesized through the acetylation of kojic acid, a natural compound produced by fungi such as Aspergillus and Penicillium. Kojic acid is well-known for its skin-lightening effects and antioxidant properties. The modification to this compound enhances its stability and biological activity.

Biological Activities

This compound exhibits several notable biological activities:

- Tyrosinase Inhibition : Like kojic acid, this compound acts as a competitive inhibitor of the enzyme tyrosinase, which is crucial in melanin biosynthesis. The inhibition of this enzyme can lead to reduced melanin production, making it beneficial for skin lightening applications. Studies have shown that this compound has a lower IC50 value compared to kojic acid, indicating greater potency in inhibiting tyrosinase activity .

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is essential for preventing skin aging and other oxidative damage-related conditions .

- Antimicrobial Activity : this compound has been reported to possess antimicrobial properties against various pathogens. This makes it suitable for use in cosmetic formulations aimed at treating acne and other skin infections .

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, which may contribute to its efficacy in treating skin conditions characterized by inflammation .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to the active site of tyrosinase, this compound prevents the conversion of tyrosine to melanin, effectively reducing pigmentation .

- Metal Chelation : The compound may chelate metal ions (such as copper) that are essential for the catalytic activity of tyrosinase, further enhancing its inhibitory effects .

- Scavenging Free Radicals : The antioxidant activity is attributed to the ability of this compound to donate electrons to free radicals, neutralizing them and preventing cellular damage .

Safety Profile

Safety assessments indicate that this compound is generally safe for topical use at concentrations typically employed in cosmetic formulations. Studies have shown minimal cytotoxicity on human skin cells at effective concentrations . However, long-term safety data are still required to fully understand its effects.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

- Study 1 : A comparative study on the tyrosinase inhibition showed that this compound had an IC50 value of 1.35 µM compared to 30.61 µM for kojic acid, highlighting its superior efficacy as a skin-lightening agent .

- Study 2 : In vitro tests demonstrated that this compound exhibited strong antibacterial activity against Propionibacterium acnes, the bacteria associated with acne development. This suggests potential applications in acne treatment formulations .

- Study 3 : A safety evaluation involving human foreskin fibroblast cells indicated that this compound did not induce significant cytotoxicity at concentrations up to 100 µM, supporting its use in cosmetic products .

Q & A

Q. What are the standard protocols for synthesizing Di-O-acetylkojic acid, and how can researchers ensure reproducibility?

this compound is typically synthesized via di-O-acetylation of kojic acid using acetic anhydride under controlled conditions. To ensure reproducibility, researchers should:

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Key techniques include:

- HPLC : Optimize mobile phase (e.g., acetonitrile-water with 0.1% formic acid) and column (C18) to resolve degradation products .

- NMR spectroscopy : Assign peaks to confirm acetylation at specific hydroxyl groups .

- Mass spectrometry (ESI-MS) : Validate molecular ion ([M+H]⁺ at m/z 229.06) and fragmentation patterns .

Q. How should researchers design stability studies for this compound in aqueous solutions?

- Conduct kinetic studies under varied pH (1.2–7.4), temperature (25–40°C), and light exposure .

- Use validated HPLC methods to quantify degradation products and calculate half-life (t₁/₂) .

- Apply Arrhenius equations to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can heterogeneity in pharmacological studies of this compound be quantified and addressed?

- Perform meta-analyses using the I² statistic to measure between-study heterogeneity (values >50% indicate significant variability) .

- Stratify studies by experimental models (e.g., cell lines vs. animal studies) to identify confounding variables .

- Apply random-effects models to account for methodological diversity .

Q. What methodologies resolve contradictions in reported mechanisms of action for this compound?

- Use dose-response assays (e.g., IC₅₀ comparisons across studies) to reconcile efficacy discrepancies .

- Conduct molecular docking simulations to validate binding affinities against target enzymes (e.g., tyrosinase) .

- Apply systematic review frameworks (e.g., PRISMA) to assess bias in primary literature .

Q. How can HPLC parameters be optimized for this compound quantification in biological matrices?

- Column selection : Use C18 columns with ≤3 µm particle size for high resolution .

- Mobile phase : Adjust acetonitrile:buffer ratios to improve peak symmetry and retention time consistency .

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), LOD/LOQ, and recovery rates (85–115%) .

Q. What strategies improve the detection of this compound’s metabolites in pharmacokinetic studies?

- Employ LC-MS/MS with multiple reaction monitoring (MRM) for sensitive metabolite profiling .

- Use deuterated internal standards to correct for matrix effects .

- Apply enzymatic hydrolysis (e.g., esterase treatment) to identify acetyl-group cleavage products .

Methodological Frameworks

Q. How should researchers formulate hypotheses about this compound’s bioactivity using structured frameworks?

- Apply PICO (Population, Intervention, Comparison, Outcome) to define study scope (e.g., "Does this compound inhibit melanogenesis in B16F10 cells compared to kojic acid?") .

- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What systematic approaches ensure rigorous literature reviews on this compound?

- Search databases (PubMed, SciFinder) with keywords: "this compound" + "synthesis," "mechanism," "pharmacology" .

- Exclude non-peer-reviewed sources and studies lacking purity validation (e.g., missing NMR data) .

- Use Cochrane risk-of-bias tools to assess study quality .

Data Analysis and Reporting

Q. How should contradictory data on this compound’s cytotoxicity be statistically analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.